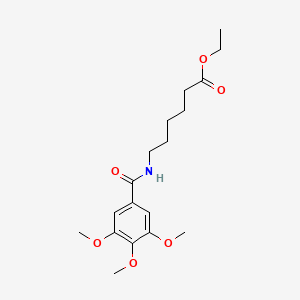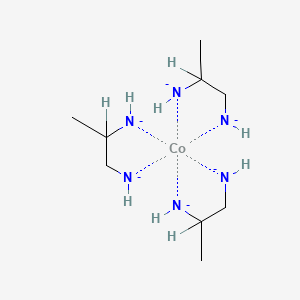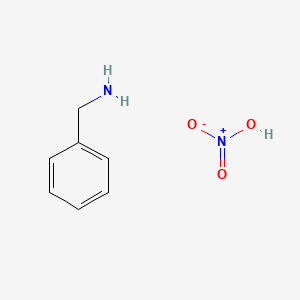![molecular formula C9H16N2O6 B14667943 N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine CAS No. 40423-02-7](/img/structure/B14667943.png)
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of glycine and is classified as an aminocarboxylic acid . This compound is known for its ability to form stable complexes with metal ions, making it valuable in numerous applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine typically involves the reaction of diethylenetriamine with formaldehyde and sodium cyanide, followed by hydrolysis . The reaction conditions often include a weakly acidic medium (pH 6) and moderate temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound focuses on achieving high space-time yields, simple reaction control, and minimal impurities . The process often involves continuous production methods and the use of inexpensive raw materials, such as the raw mixture from Strecker synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: Substitution reactions can occur, particularly involving the carboxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: Utilized in diagnostic imaging, particularly in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Applied in water treatment, detergents, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine involves its ability to chelate metal ions. It forms stable complexes by coordinating with metal ions through its carboxyl and amino groups . This chelation process is crucial in its applications, such as in MRI contrast agents, where it helps in enhancing the imaging quality by binding to metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
N-(2-Carboxyethyl)iminodiacetic acid: A derivative of glycine with comparable chelating abilities.
Trisodium dicarboxymethyl alaninate: Known for its biodegradability and environmental compatibility.
Uniqueness
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine is unique due to its high stability and strong chelating ability, making it particularly effective in applications requiring stable metal complexes . Its versatility in various fields, from medicine to industry, also sets it apart from other chelating agents .
Eigenschaften
CAS-Nummer |
40423-02-7 |
|---|---|
Molekularformel |
C9H16N2O6 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]acetic acid |
InChI |
InChI=1S/C9H16N2O6/c1-10(4-7(12)13)2-3-11(5-8(14)15)6-9(16)17/h2-6H2,1H3,(H,12,13)(H,14,15)(H,16,17) |
InChI-Schlüssel |
RTZNBQDMLJXMJW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)
![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)

![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)



![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)



